molecular formula C7H10N2OS2 B13822835 N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide

N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide

Cat. No.: B13822835
M. Wt: 202.3 g/mol
InChI Key: CWWWEKDFPDAILY-UHFFFAOYSA-N
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Description

N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
  • 2- [5- (4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides

Comparison: N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C7H10N2OS2

Molecular Weight

202.3 g/mol

IUPAC Name

N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C7H10N2OS2/c1-3-9-4-6(8-5(2)10)12-7(9)11/h4H,3H2,1-2H3,(H,8,10)

InChI Key

CWWWEKDFPDAILY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(SC1=S)NC(=O)C

Origin of Product

United States

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